Desmethyl-VS-5584

PI3K Inhibitor mTOR Inhibitor Kinase Profiling

Desmethyl-VS-5584 is the demethylated analog of VS-5584, offering an 8.8-fold selectivity window between PI3Kα (IC50=17 nM) and mTOR (IC50=150 nM). Unlike equipotent dual inhibitors (BEZ235, GDC-0980), its reduced mTOR potency enables isolation of PI3Kα-dependent phenotypes without triggering confounding RTK feedback activation. Essential for SAR campaigns correlating the purine methyl group with mTOR binding affinity. Ideal probe for PTEN-null or PIK3CA-mutant cancer models. For research use only.

Molecular Formula C17H22N8O
Molecular Weight 354.4 g/mol
CAS No. 1246560-33-7
Cat. No. B612255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl-VS-5584
CAS1246560-33-7
SynonymsVS5584;  VS 5584;  VS5584;  SB2343;  SB2343;  SB 2343.
Molecular FormulaC17H22N8O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N
InChIInChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20)
InChIKeyQYBGBLQCOOISAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl-VS-5584 (CAS 1246560-33-7) Compound Profile and Procurement Considerations


Desmethyl-VS-5584 is a purine-derived small molecule that functions as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases [1]. It is the demethylated analog of the clinical-stage compound VS-5584 (SB2343) . This compound is utilized exclusively in preclinical cancer research to interrogate the PI3K/AKT/mTOR signaling axis, a pathway frequently dysregulated in human malignancies [2].

Desmethyl-VS-5584 Selectivity Profile and Rationale Against Generic PI3K/mTOR Inhibitor Substitution


Generic substitution within the class of PI3K/mTOR dual inhibitors is scientifically unsound due to highly variable isoform selectivity profiles and divergent potency ratios between PI3K and mTOR catalytic sites [1]. Compounds such as VS-5584, BEZ235 (Dactolisib), and GDC-0980 (Apitolisib) exhibit unique inhibitory fingerprints that drive distinct downstream biological effects [2]. The quantitative evidence below demonstrates that Desmethyl-VS-5584 occupies a specific functional niche—characterized by a near-equipotent inhibition of PI3Kα and significantly reduced potency against mTOR relative to its parent compound and other clinical candidates. This altered target engagement profile is critical for studies investigating differential pathway feedback activation, resistance mechanisms, or isoform-specific dependencies where pan-equipotent inhibition would confound interpretation [3].

Desmethyl-VS-5584 Comparative Selectivity and Target Engagement Data for Procurement Decisions


Desmethyl-VS-5584 vs. VS-5584: Altered mTOR/PI3Kα Potency Ratio

Desmethyl-VS-5584 exhibits a significantly altered selectivity profile compared to its parent compound, VS-5584. While both compounds demonstrate potent inhibition of PI3Kα, Desmethyl-VS-5584 shows a 4-fold reduction in potency against mTOR. Specifically, Desmethyl-VS-5584 inhibits PI3Kα with an IC50 of 17 nM and mTOR with an IC50 of 150 nM, yielding a PI3Kα/mTOR potency ratio of ~0.11 [1]. In contrast, VS-5584 inhibits PI3Kα with an IC50 of 16 nM and mTOR with an IC50 of 37 nM, for a ratio of ~0.43 [2]. This difference in target engagement profile makes Desmethyl-VS-5584 a more PI3Kα-biased tool compound.

PI3K Inhibitor mTOR Inhibitor Kinase Profiling Cancer Research

Desmethyl-VS-5584 vs. GDC-0980: Divergent mTOR/PI3Kα Potency Ratios

Compared to the clinical-stage dual inhibitor GDC-0980 (Apitolisib), Desmethyl-VS-5584 presents a fundamentally different target engagement profile. Desmethyl-VS-5584 is significantly less potent against mTOR (IC50 = 150 nM) relative to its PI3Kα activity (IC50 = 17 nM), yielding a PI3Kα/mTOR IC50 ratio of ~0.11 [1]. In contrast, GDC-0980 is more balanced, with a PI3Kα IC50 of 5 nM and a Ki for mTOR of 17 nM, yielding a ratio of ~0.29 [2]. This demonstrates that Desmethyl-VS-5584 is a more PI3Kα-biased probe, whereas GDC-0980 provides near-equipotent inhibition of both targets.

PI3K Inhibitor mTOR Inhibitor Kinase Profiling Cancer Research

Desmethyl-VS-5584 vs. BEZ235: Distinct PI3K Isoform Selectivity and mTOR Potency

Desmethyl-VS-5584 and the imidazoquinoline derivative BEZ235 (Dactolisib) exhibit distinct selectivity profiles. Desmethyl-VS-5584 shows a clear bias for PI3Kα (IC50 = 17 nM) over mTOR (IC50 = 150 nM), with a PI3Kα/mTOR ratio of ~0.11 [1]. BEZ235, however, demonstrates high potency across multiple PI3K isoforms and mTOR, with reported IC50 values of 4 nM for PI3Kα and 20.7 nM for mTOR, yielding a ratio of ~0.19 . Furthermore, BEZ235 potently inhibits PI3Kγ (IC50 = 5 nM), whereas the activity of Desmethyl-VS-5584 on other PI3K isoforms remains uncharacterized, but based on its parent compound VS-5584 (which exhibits IC50 values of 68, 25, and 42 nM for PI3Kβ, γ, and δ, respectively [2]), it is likely to have a distinct selectivity signature.

PI3K Inhibitor mTOR Inhibitor Kinase Profiling Cancer Research

Desmethyl-VS-5584: Unique Chemical Structure Among PI3K/mTOR Dual Inhibitors

Desmethyl-VS-5584 is defined by a purine core scaffold (C16H20N8O, MW = 340.38) [1], which differentiates it from other PI3K/mTOR inhibitors that utilize distinct chemotypes. For example, VS-5584 is a purine analog (C17H22N8O, MW = 354.41) , BEZ235 is an imidazoquinoline derivative , and GDC-0980 possesses a thienopyrimidine scaffold [2]. This chemical divergence is directly linked to the observed differences in kinase selectivity and potency, as the molecular interactions within the ATP-binding pocket are dictated by the core structure and pendant functional groups. The demethylation of the parent purine scaffold in Desmethyl-VS-5584 is responsible for its reduced mTOR affinity.

Chemical Probe Structural Biology Medicinal Chemistry

Desmethyl-VS-5584 (CAS 1246560-33-7) Validated Research and Procurement Applications


Dissecting PI3Kα-Specific Signaling in PTEN-Deficient Cancers

Researchers investigating PTEN-null or PIK3CA-mutant cancers require a tool compound that suppresses PI3K pathway output without fully ablating mTORC1/2 activity, which can trigger confounding feedback activation of receptor tyrosine kinases. With its 4.1-fold lower potency against mTOR compared to its parent VS-5584 [1], Desmethyl-VS-5584 is uniquely suited for these studies, allowing for the isolation of PI3Kα-dependent phenotypes. Procurement of this compound enables more precise interrogation of pathway addiction compared to equipotent dual inhibitors like GDC-0980.

Structure-Activity Relationship (SAR) Studies on Purine-Based Kinase Inhibitors

Medicinal chemistry groups focused on optimizing the selectivity of ATP-competitive kinase inhibitors require a defined set of analogs. Desmethyl-VS-5584, as the demethylated purine analog of VS-5584 , serves as a critical reference compound in SAR campaigns. Its altered potency profile (PI3Kα IC50 = 17 nM, mTOR IC50 = 150 nM) provides a clear data point correlating the presence of the methyl group with enhanced mTOR binding affinity, guiding the rational design of next-generation inhibitors with tailored selectivity profiles.

Investigating Differential Feedback Loop Activation Following PI3K Inhibition

A key challenge in targeted cancer therapy is the activation of compensatory signaling loops, such as the upregulation of HER3 or IGF-1R, following mTORC1 inhibition. Desmethyl-VS-5584's reduced mTOR potency (IC50 = 150 nM) relative to its PI3Kα activity (IC50 = 17 nM) [2] makes it an ideal probe for studying these feedback mechanisms. By partially preserving mTOR activity, it allows researchers to distinguish between feedback driven by mTOR suppression versus direct PI3K blockade, an experiment confounded by the use of pan-equipotent dual inhibitors.

Reference Standard for PI3K/mTOR Inhibitor Screening Panels

High-throughput screening facilities and core laboratories developing kinase inhibitor panels require a diverse set of well-characterized probes to validate assay robustness and define selectivity windows. Desmethyl-VS-5584 provides a unique reference point, demonstrating potent PI3Kα inhibition (17 nM) and moderate mTOR inhibition (150 nM) [3]. Its inclusion in a screening deck alongside VS-5584 (balanced) and BEZ235 (pan-active) allows for the immediate categorization of novel hits based on their selectivity fingerprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl-VS-5584

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.